molecular formula C13H11ClN4 B1337636 N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 63200-55-5

N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B1337636
CAS No.: 63200-55-5
M. Wt: 258.7 g/mol
InChI Key: WTYGEYYLNYWBMO-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrrolo[3,2-d]pyrimidine core with a benzyl group attached to the nitrogen atom and a chlorine atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which may exhibit different biological activities and pharmacological properties .

Scientific Research Applications

N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a kinase inhibitor and its ability to modulate various biological pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit specific kinases involved in cancer cell proliferation.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with the proliferation and survival of cancer cells. The molecular targets include epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (Her2), vascular endothelial growth factor receptor 2 (VEGFR2), and cyclin-dependent kinase 2 (CDK2) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine is unique due to its specific arrangement of the pyrrolo and pyrimidine rings, which imparts distinct biological activities and pharmacological properties. Its ability to inhibit multiple kinases makes it a promising candidate for further development as a multi-targeted therapeutic agent .

Properties

IUPAC Name

N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c14-13-17-10-6-7-15-11(10)12(18-13)16-8-9-4-2-1-3-5-9/h1-7,15H,8H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYGEYYLNYWBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492651
Record name N-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63200-55-5
Record name N-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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